![molecular formula C17H15NO7 B11952630 [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate CAS No. 82628-91-9](/img/structure/B11952630.png)
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate: is an organic compound characterized by the presence of hydroxyl groups, a nitrophenyl group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate typically involves multi-step organic reactions. One common route includes the following steps:
Acylation: The addition of a propanoyl group to the nitrophenyl compound.
Esterification: The formation of the acetate ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
[3,5-dihydroxy-2-[3-(4-aminophenyl)propanoyl]phenyl] acetate: Similar structure but with an amino group instead of a nitro group.
[3,5-dihydroxy-2-[3-(4-methylphenyl)propanoyl]phenyl] acetate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate imparts unique electronic properties, making it distinct from its analogs.
- The combination of hydroxyl, nitro, and acetate groups provides a unique reactivity profile, allowing for diverse chemical transformations and applications.
Propiedades
Número CAS |
82628-91-9 |
|---|---|
Fórmula molecular |
C17H15NO7 |
Peso molecular |
345.30 g/mol |
Nombre IUPAC |
[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate |
InChI |
InChI=1S/C17H15NO7/c1-10(19)25-16-9-13(20)8-15(22)17(16)14(21)7-4-11-2-5-12(6-3-11)18(23)24/h2-3,5-6,8-9,20,22H,4,7H2,1H3 |
Clave InChI |
PUAVLYKEJPNJQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC(=C1C(=O)CCC2=CC=C(C=C2)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
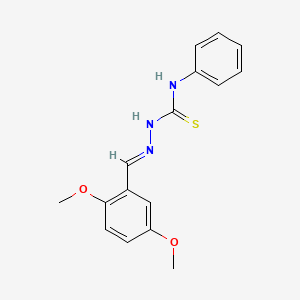

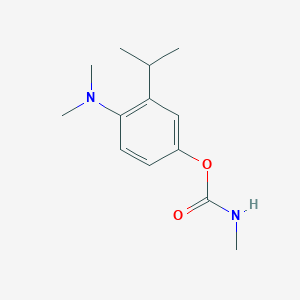

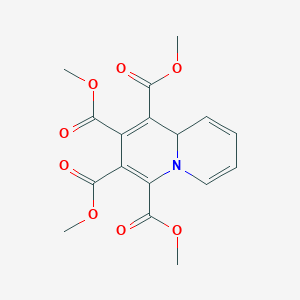


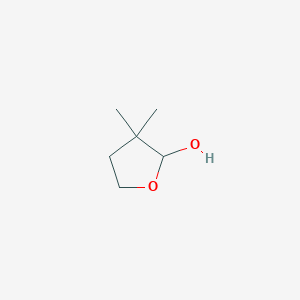
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
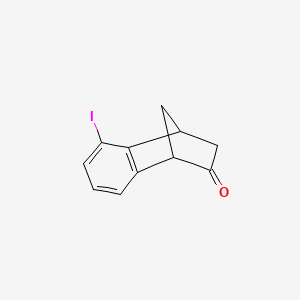
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)
